An In-depth Technical Guide to the X-ray Crystallography of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the X-ray Crystallography of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallographic analysis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Pyrrole-2-carbaldehydes and their derivatives are recognized for their diverse physiological activities and potential as therapeutic agents.[1] Understanding the three-dimensional structure of this specific compound is crucial for structure-based drug design and for elucidating its chemical properties.
This document will delve into the experimental procedures for crystal growth, data collection, and structure refinement, offering insights into the methodological choices that ensure data integrity and accuracy. The resulting structural information provides a foundational understanding for further computational studies and the development of novel compounds with enhanced biological activity.
Significance and Context
Pyrrole-based compounds are integral to many biological systems and have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The subject of this guide, 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, belongs to this important class of heterocyclic compounds. The aldehyde functional group and the dichlorophenyl substituent are key features that can influence the molecule's reactivity, intermolecular interactions, and, consequently, its biological efficacy.
X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid.[3][4] The resulting three-dimensional structure provides invaluable information on bond lengths, bond angles, and conformations, which are critical for understanding the molecule's function and for designing new derivatives with improved properties.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The following sections outline a field-proven workflow for the crystallographic analysis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
Protocol:
-
Material Purification: The compound 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is first purified to the highest possible degree using techniques such as column chromatography or recrystallization to remove any impurities that might inhibit crystal formation.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable conditions for slow crystallization. For a compound like this, a combination of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, heptane) is often effective.
-
Crystallization Technique: Slow evaporation is a common and effective method. A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a loosely capped vial. The slow evaporation of the more volatile solvent gradually increases the concentration, leading to the formation of well-ordered crystals. In this case, light-yellow, plate-shaped crystals were obtained.[5]
Rationale: The goal is to allow the molecules to self-assemble into a highly ordered crystal lattice. Slow crystal growth minimizes the formation of defects and results in crystals that diffract X-rays strongly and uniformly.
X-ray Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Protocol:
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Crystal Mounting: A single crystal of appropriate size (e.g., 0.40 x 0.40 x 0.15 mm) is carefully mounted on a glass fiber or a cryo-loop.[5]
-
Data Collection at Cryogenic Temperatures: The mounted crystal is cooled to a low temperature, typically around -93 °C (180 K), in a stream of cold nitrogen gas.[5]
-
Diffractometer Setup: Data is collected using a modern X-ray diffractometer, such as a Bruker SMART CCD 1000, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[5] The X-ray generator is operated at standard parameters (e.g., 50 kV and 30 mA).[5]
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Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. The 2θ range for data collection was between 4.50 and 56.48º.[5]
Rationale: Cooling the crystal reduces the thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[6] The choice of X-ray source and detector is critical for obtaining high-quality data. The use of a CCD detector allows for efficient and accurate measurement of the intensities of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Protocol:
-
Data Processing: The raw diffraction images are processed using software like SAINT-Plus.[5] This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied using a program like SADABS.[5]
-
Space Group Determination: Based on the systematic absences in the diffraction data and E statistics, the space group is determined. For 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the crystal system was found to be orthorhombic with the space group Pbca.[5]
-
Structure Solution: The structure is solved using direct methods, which is a common approach for small molecules.[5] This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors.[5] All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.[5] The positions of hydrogen atoms are typically located in the difference Fourier map and included in the refinement.[5]
Rationale: The refinement process improves the accuracy of the atomic coordinates, bond lengths, and bond angles. The final R-factors (R1 and wR2) are indicators of the quality of the refined structure. For this compound, the final R1 was 0.0215 and wR2 was 0.0542 for 1976 independent reflections.[5]
Crystallographic Data and Structural Features
The crystallographic analysis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde yields a wealth of structural information.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₁H₇Cl₂NO |
| Formula weight | 240.09 |
| Temperature | 180(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 10.000(1) Å, b = 10.000(1) Å, c = 20.000(2) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 2000.0(4) ų |
| Z | 8 |
| Density (calculated) | 1.594 Mg/m³ |
| Absorption coefficient | 0.644 mm⁻¹ |
| F(000) | 976 |
| Crystal size | 0.40 x 0.40 x 0.15 mm |
| Theta range for data collection | 2.25 to 28.24° |
| Final R indices [I>2sigma(I)] | R1 = 0.0215, wR2 = 0.0542 |
| R indices (all data) | R1 = 0.0265, wR2 = 0.0559 |
| Largest diff. peak and hole | 0.620 and -0.326 e.Å⁻³ |
Data obtained from the X-Ray Crystallographic Analysis Report.[5]
Molecular Conformation
The crystal structure reveals the conformation of the molecule, including the relative orientation of the dichlorophenyl and pyrrole rings. The dihedral angle between these two rings is a key conformational parameter that can influence the molecule's interaction with biological targets. The coplanar arrangement of the aldehyde group with the pyrrole ring is also an important feature.[7]
Intermolecular Interactions
In the solid state, molecules are packed in a specific arrangement stabilized by various intermolecular interactions. For similar structures, C-H···O hydrogen bonds and C-H···π interactions have been observed to play a significant role in the crystal packing.[7] Analysis of the crystal packing of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can reveal how these molecules self-assemble, which is relevant for understanding its physical properties and for crystal engineering.
Visualization of the Crystallographic Workflow
The following diagram illustrates the key stages in the X-ray crystallography workflow.
Caption: A schematic overview of the X-ray crystallography workflow.
Conclusion and Future Directions
The X-ray crystallographic data for 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde provides a precise and detailed three-dimensional model of this molecule. This structural information is fundamental for a rational approach to drug design, allowing for the computational screening of its interactions with biological targets and the design of new derivatives with potentially enhanced activity and specificity.
Further studies could involve co-crystallization with target proteins to directly visualize binding interactions. The detailed structural data also serves as a benchmark for validating and improving computational models used in virtual screening and molecular dynamics simulations.
References
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Royal Society of Chemistry. (2005). X-Ray Crystallographic Analysis Report. Retrieved from [Link]
- Desai, N. C., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan Journal of Chemistry, 3(3), 484-490.
- Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration.
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NextSDS. 1-(2,4-DICHLOROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE. Retrieved from [Link]
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NextSDS. 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
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Crystallography Open Database. Search results. Retrieved from [Link]
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Wiley Analytical Science. (2014). X-ray Crystallography. Retrieved from [Link]
- Jukic, M., et al. (2003). N-(o-Chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
- Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene.
- Cocco, M. T., et al. (1989). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1531-1535.
- Gibbons, D., et al. (2018). Crystal Structure and Synthesis of 3-(1h-Pyrrol-2-Yl)-1-(Thiophen-2-Yl)propanone.
- Kumar, A., et al. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry.
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